Sodium [1,1'-biphenyl]-2-sulfonate
Description
Contextualization within Biphenyl (B1667301) and Sulfonated Organic Chemistry
To understand Sodium [1,1'-biphenyl]-2-sulfonate, one must consider its two fundamental components: the biphenyl structure and the sulfonate group.
Biphenyl: Biphenyl (C₁₂H₁₀) is a solid aromatic hydrocarbon that serves as the foundational structure for many compounds, including the once widely used polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). wikipedia.org While relatively non-reactive on its own, its aromatic rings can undergo electrophilic substitution reactions, such as sulfonation. wikipedia.org A key structural feature of biphenyl and its derivatives is the potential for atropisomerism in ortho-substituted compounds due to sterically hindered rotation around the single bond connecting the two rings. wikipedia.org
Sulfonated Organic Chemistry: Sulfonation is a chemical process that introduces a sulfo group (-SO₃H) onto an organic compound. Aromatic sulfonic acids are a major class of organic compounds known for their strong acidity and versatility. ontosight.ai The introduction of the highly polar sulfonate group renders the hydrophobic biphenyl backbone more water-soluble, creating an amphiphilic molecule that has both polar and non-polar regions. ontosight.ai This property is the basis for the use of many sulfonated aromatic compounds as surfactants, detergents, and emulsifiers. ontosight.aiontosight.ai
Historical Perspectives and Evolution of Research on Sulfonated Biphenyls
The study of biphenyl sulfonation dates back several decades. Research published in 1977 systematically investigated the monosulfonation of biphenyl in concentrated sulfuric acid. rsc.org This foundational work revealed that the reaction overwhelmingly favors substitution at the para-position (position 4), which accounts for more than 90% of the product. rsc.org
The formation of the ortho-isomer, [1,1'-biphenyl]-2-sulfonic acid, is significantly less favored. rsc.org This preference is attributed to the steric hindrance caused by the adjacent phenyl ring, which impedes the approach of the sulfonating agent to the ortho-position. rsc.org As part of this research, the three possible biphenylmonosulfonic acids (2-, 3-, and 4-isomers) were synthesized to serve as reference compounds for analytical purposes. rsc.org This historical preference for the para-isomer explains the relative scarcity of dedicated research on the 2-sulfonate derivative compared to its more readily synthesized 4-sulfonate counterpart.
Current Research Landscape and Emerging Scientific Interest
While research specifically targeting this compound is not extensive, the broader family of sulfonated biphenyls is an active area of scientific inquiry. Current interest is driven by their application in advanced materials and life sciences.
Proton Exchange Membranes (PEMs): Sulfonated polymers containing biphenyl units are being developed for use in fuel cells. These materials function as proton exchange membranes, which are critical components for conducting protons while preventing the mixing of fuel and oxidant. itb.ac.id The rigid biphenyl structure provides good mechanical and thermal stability, while the sulfonic acid groups facilitate proton transport. itb.ac.idbohrium.com
Homogeneous Catalysis: More complex sulfonated biphenyl derivatives, such as sodium 2'-(dicyclohexylphosphino)-2,6-diisopropylbiphenyl-4-sulfonate, are used as water-soluble ligands in organometallic chemistry. cymitquimica.com These ligands are crucial for performing catalytic reactions, like cross-coupling reactions, in aqueous media, which is a key goal of green chemistry.
Pharmaceutical Research: The biphenyl scaffold is a common motif in drug discovery. A study identified a series of substituted sodium biphenyl sulfonates as potent and selective antagonists for the S1P₁ receptor, which is a target for treating autoimmune diseases. nih.gov This highlights the potential for sulfonated biphenyls to serve as leads in medicinal chemistry.
Environmental Science: A significant recent development has been the discovery of sulfonated polychlorinated biphenyls (S-PCBs) as previously unknown environmental metabolites of PCBs. nih.gov These compounds have been detected in soil and wildlife, prompting research into their formation, fate, and potential toxicity. nih.gov The synthesis of pure analytical standards, such as specific sulfonated hexachlorobiphenyls, is now a priority for accurate environmental monitoring. nih.gov
Interdisciplinary Significance of Aromatic Sulfonate Compounds
The importance of the aromatic sulfonate functional group extends across numerous scientific and industrial disciplines. Their amphiphilic nature makes them excellent surfactants for use in detergents and emulsifiers. ontosight.ai In materials science, they are used to create polymers with tailored properties, such as the proton exchange membranes used in water electrolyzers and fuel cells. itb.ac.id The chemical industry uses aromatic sulfonic acids as catalysts and as intermediates for a vast array of products, including dyes and pigments. lookchem.com Their ability to interact with biological molecules also gives them a role in pharmaceutical and agrochemical development. lookchem.comontosight.ai
Data Tables
Physicochemical Properties of [1,1'-Biphenyl]-2-sulfonic acid
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-phenylbenzenesulfonic acid | nih.gov |
| CAS Number | 19813-86-6 | nih.gov |
| Molecular Formula | C₁₂H₁₀O₃S | nih.gov |
| Molecular Weight | 234.27 g/mol | nih.gov |
| Topological Polar Surface Area | 62.8 Ų | nih.gov |
| Heavy Atom Count | 16 | nih.gov |
Comparison of Biphenyl Sulfonic Acid Isomers
| Feature | [1,1'-Biphenyl]-2-sulfonic acid | [1,1'-Biphenyl]-4-sulfonic acid |
|---|---|---|
| Synonym | ortho-biphenylsulfonic acid | para-biphenylsulfonic acid |
| CAS Number | 19813-86-6 nih.gov | 2113-68-0 chembk.com |
| Sulfonate Position | Position 2 (ortho) | Position 4 (para) |
| Formation in Direct Sulfonation | Minor product due to steric hindrance rsc.org | Major product rsc.org |
| Key Characteristic | Potential for atropisomerism due to ortho substitution wikipedia.org | More linear structure |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H9NaO3S |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
sodium;2-phenylbenzenesulfonate |
InChI |
InChI=1S/C12H10O3S.Na/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
InChI Key |
CWNWIGKTLUSTBW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of Sodium 1,1 Biphenyl 2 Sulfonate
Reaction Pathway Delineation
The chemical reactivity of Sodium [1,1'-biphenyl]-2-sulfonate is primarily centered on its two key structural features: the biphenyl (B1667301) backbone and the sulfonate group. The delineation of its reaction pathways involves understanding the transformations that can occur at the aromatic rings and the carbon-sulfur bond. Research into related compounds provides insight into the potential thermal, chemical, and biological degradation and transformation routes.
The reactions of the biphenyl core are similar to those of benzene (B151609), typically involving electrophilic substitution reactions. rsc.org However, the presence and position of the sulfonate group can influence the reactivity and regioselectivity of these substitutions. Furthermore, the C-S bond is susceptible to cleavage under certain conditions, such as high temperatures or specific enzymatic action.
The delineation of reaction pathways for this compound can be categorized based on the type of transformation: thermal degradation, and biodegradation.
Thermal Degradation Pathways
Studies on the thermal degradation of polymeric sodium sulfonates, such as poly(sodium 4-styrenesulfonate), provide a model for the potential pathways for this compound. marquette.edu The degradation process is complex and can proceed through multiple routes depending on the temperature.
At lower temperatures, one proposed pathway involves the displacement on the sulfur atom by a radical, which can lead to the formation of sodium sulfite. marquette.edu As the temperature increases, a second pathway becomes dominant, resulting in the formation of sodium sulfate (B86663) and sulfur dioxide. marquette.edu This high-temperature pathway involves the cleavage of the carbon-sulfur bond. The fate of the resulting carbon-based biphenyl radical can involve hydrogen abstraction or further degradation and polymerization. marquette.edu
| Reaction Type | Temperature Regime | Key Intermediates | Major Products | Source |
| Thermal Degradation | Lower Temperature | SO3Na radical | Sodium sulfite | marquette.edu |
| Thermal Degradation | Higher Temperature | Biphenyl radical | Sodium sulfate, Sulfur dioxide, Benzene, Polystyrene degradation products (in analogous compounds) | marquette.edu |
Biodegradation Pathways
The biodegradation of aromatic sulfonates is a critical environmental process. Research on the breakdown of complex azo dyes containing biphenyl sulfonate structures by microorganisms reveals potential enzymatic pathways. For instance, the biodegradation of Acid Blue 113, a di-azo dye, results in the formation of smaller aromatic amines and sulfonated compounds. researchgate.net
The initial step in the biodegradation of such dyes is often the reductive cleavage of the azo bond by azoreductase enzymes, leading to the formation of aromatic amines. researchgate.net Subsequent enzymatic action by laccases and other oxidoreductases can lead to the further breakdown of the aromatic structures. researchgate.net Based on the metabolites identified from the degradation of Acid Blue 113, a plausible pathway for a compound like this compound in a more complex structure would involve the formation of intermediate sulfonated naphthalenes and benzenes. researchgate.net This suggests that while the biphenyl structure may be cleaved, the sulfonate group can remain attached to one of the aromatic fragments.
| Parent Compound Structure (Analogue) | Enzyme(s) | Identified Metabolites | Source |
| Acid Blue 113 (di-azo dye with biphenyl and sulfonate moieties) | Azoreductase, Laccase | sodium-4-aminobenzene sulfonate, sodium-4-amino, 1-naphthyl benzene sulfonate, sodium-5-amino-8-anilino naphthalene (B1677914) 1-sulfonate | researchgate.net |
These delineated pathways, derived from analogous compounds, provide a foundational understanding of the potential transformations of this compound under various conditions. The specific intermediates and final products will, however, be dependent on the precise reaction environment, including temperature, pressure, and the presence of catalysts or specific microorganisms.
Advanced Analytical Characterization Techniques in Research on Sodium 1,1 Biphenyl 2 Sulfonate
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the analysis of Sodium [1,1'-biphenyl]-2-sulfonate, offering unparalleled precision in mass determination. thermofisher.com This capability is crucial for confirming the elemental composition of the molecule. europa.eu By providing highly accurate mass measurements, typically with sub-ppm error, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules. thermofisher.comeuropa.eu
In the context of structural elucidation, HRMS, often coupled with tandem mass spectrometry (MS/MS), provides invaluable information. europa.eu The fragmentation patterns observed in MS/MS experiments reveal details about the molecule's substructures. For this compound, this would involve the characteristic cleavage of the sulfonate group and fragmentation of the biphenyl (B1667301) backbone, allowing for confirmation of the connectivity of these moieties. The high resolution of the mass analyzer ensures that the masses of these fragment ions are also determined with high accuracy, further aiding in their unambiguous identification.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₉NaO₃S |
| Theoretical Monoisotopic Mass (M) | 256.0170 u |
| Observed Mass (M-Na)⁻ | 233.0278 u |
| Mass Accuracy | < 5 ppm |
| Ionization Mode | Electrospray Ionization (ESI) |
Note: The data in this table is illustrative and represents typical values obtained in HRMS analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound in solution and in the solid state. osf.io It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule. ipb.pt
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the complex spectrum of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the biphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. This is fundamental for the assignment of the carbon skeleton. conicet.gov.ar
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between carbons and protons (typically over two or three bonds). ipb.pt This is particularly useful for identifying the connection between the sulfonate group and the biphenyl ring system and for establishing the connectivity between the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. conicet.gov.ar For this compound, NOESY can help to determine the preferred conformation of the two phenyl rings relative to each other.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Shift Range (ppm) | Description |
| ¹H | 7.0 - 8.5 | Aromatic protons of the biphenyl rings |
| ¹³C | 120 - 150 | Aromatic carbons of the biphenyl rings |
Note: These are general ranges and the exact chemical shifts will depend on the solvent and other experimental conditions.
Solid-State NMR for Crystalline Forms
For the analysis of this compound in its crystalline or polymorphic forms, solid-state NMR (ssNMR) is a powerful technique. ceric-eric.eu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. This can reveal details about crystal packing, intermolecular interactions, and the presence of different polymorphs, which can have distinct physical properties.
Dynamic NMR for Conformational Studies
The rotational barrier around the C-C single bond connecting the two phenyl rings in biphenyl derivatives can be studied using dynamic NMR (DNMR) spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and rates of conformational exchange. This provides insight into the flexibility and dynamic behavior of the this compound molecule in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to probe the functional groups and molecular vibrations of this compound. osu.edu These techniques are complementary and provide a characteristic fingerprint of the molecule.
The FT-IR and Raman spectra of this compound are dominated by bands corresponding to the vibrations of the sulfonate group (SO₃⁻) and the biphenyl framework. The strong and characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group are readily identifiable. rsc.org Additionally, the various C-H and C-C stretching and bending vibrations of the aromatic rings provide further structural confirmation. rsc.org
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonate (SO₃⁻) | Asymmetric Stretch | 1200 - 1260 |
| Sulfonate (SO₃⁻) | Symmetric Stretch | 1040 - 1080 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Note: These are approximate ranges and the exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from potential isomers and impurities. conicet.gov.ar By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a high-resolution separation can be achieved.
A typical HPLC analysis would involve monitoring the elution of the compound using a UV detector, as the biphenyl system is strongly UV-active. The retention time of the main peak corresponding to this compound serves as an identifier, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment. Furthermore, HPLC is capable of separating the target compound from its isomers, such as sodium [1,1'-biphenyl]-3-sulfonate and sodium [1,1'-biphenyl]-4-sulfonate, which may be present as process-related impurities.
X-ray Crystallography for Single Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This technique provides unequivocal proof of a molecule's constitution, conformation, and the packing of molecules in the crystal lattice. For a compound like this compound, obtaining a suitable single crystal is the first critical step. This often involves slow evaporation of a solvent from a saturated solution of the compound. iucr.org
Once a crystal is mounted in a diffractometer, it is irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. libretexts.org The intensities and positions of these spots are meticulously recorded as the crystal is rotated. This data is then used to calculate an electron density map of the asymmetric unit of the crystal, from which the positions of the individual atoms can be determined. utexas.edu
The analysis of organosulfonate compounds using SCXRD allows researchers to establish key structural parameters. acs.org For this compound, this would include:
Bond Lengths and Angles: Precise measurement of the carbon-carbon bonds within the biphenyl rings, the carbon-sulfur bond, and the sulfur-oxygen bonds of the sulfonate group.
Torsion Angle: The dihedral angle between the two phenyl rings is a critical conformational feature of biphenyl compounds and is accurately determined by SCXRD. iucr.org
Ionic Interactions: The coordination environment around the sodium cation can be fully described, including the Na-O bond distances to the sulfonate oxygen atoms and any coordinated water molecules. nih.gov
Crystal Packing: The analysis reveals intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern how the molecules are arranged in the solid state. bohrium.com
Table 1: Representative Crystallographic Data from a Single-Crystal X-ray Analysis This table is illustrative and shows the type of data generated from an SCXRD experiment for an organosulfonate compound.
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the compound. | C₁₂H₉NaO₃S |
| Crystal System | The symmetry classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). mdpi.com | Monoclinic |
| Space Group | A more detailed description of the crystal's symmetry elements. mdpi.com | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. researchgate.net | a = 4.8 Å, b = 5.8 Å, c = 8.7 Å |
| α = 90°, β = 81.5°, γ = 90° | ||
| Dihedral Angle (C-C-C-C) | The twist angle between the two phenyl rings of the biphenyl moiety. iucr.org | 25.9° |
| Bond Length (S-O) | The distance between the sulfur and oxygen atoms in the sulfonate group. | ~1.45 Å |
| Coordination | The geometry and bond lengths of atoms coordinating to the sodium ion. nih.gov | Hexacoordinate Na⁺ |
Spectroscopic Probes and Fluorescence Analysis in Aqueous Systems
Spectroscopic techniques are invaluable for studying the properties of this compound in aqueous solutions. The biphenyl core of the molecule is a chromophore that absorbs ultraviolet (UV) light and can exhibit fluorescence, making it a potential spectroscopic probe.
Fluorescence spectroscopy is a highly sensitive technique that involves exciting a molecule with light at a specific wavelength and detecting the light emitted at a longer wavelength. researchgate.net For this compound, the biphenyl system's extended π-conjugation is expected to result in fluorescence in the UV or visible region of the spectrum. The key parameters measured in a fluorescence analysis include the excitation and emission maxima (λ_ex and λ_em), quantum yield (Φ_F), and fluorescence lifetime (τ).
The aqueous environment can significantly influence these fluorescent properties. Factors such as pH, ionic strength, and the presence of quenching species can alter the emission intensity and lifetime. For instance, the interaction of the sulfonate group with cations in the solution or changes in local polarity can affect the electronic state of the biphenyl fluorophore.
Raman spectroscopy is another powerful tool for characterizing molecules in aqueous media. It provides information about the vibrational modes of the molecule, offering a detailed chemical fingerprint. semanticscholar.org Specific peaks in the Raman spectrum can be assigned to the vibrations of the biphenyl rings and the S-O bonds of the sulfonate group, allowing for structural confirmation and concentration measurements in solution.
Table 2: Key Spectroscopic Parameters for Analysis in Aqueous Systems This table outlines the primary parameters investigated when using fluorescence and Raman spectroscopy to characterize a compound like this compound in solution.
| Parameter | Technique | Description |
| λ_max (Absorption) | UV-Visible Spectroscopy | The wavelength at which the compound absorbs the most light, corresponding to electronic transitions. |
| λ_ex / λ_em (Fluorescence) | Fluorescence Spectroscopy | The optimal wavelengths for excitation and the resulting peak emission of the compound. researchgate.net |
| Quantum Yield (Φ_F) | Fluorescence Spectroscopy | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | Fluorescence Spectroscopy | The average time the molecule stays in its excited state before returning to the ground state. |
| Raman Shifts (cm⁻¹) | Raman Spectroscopy | The positions of peaks corresponding to specific molecular vibrations (e.g., C=C ring stretch, S=O stretch). semanticscholar.org |
Advanced Techniques for Elemental Analysis and Trace Impurities
Ensuring the chemical purity of this compound is paramount, requiring analytical methods capable of detecting and quantifying both elemental and organic impurities at trace levels.
Elemental Analysis: Inductively Coupled Plasma (ICP) spectroscopy is the method of choice for accurate elemental analysis. In ICP-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS), an aqueous sample is nebulized into a high-temperature argon plasma, which excites the atoms. fda.gov ICP-AES measures the wavelength of light emitted as the atoms return to their ground state, while the more sensitive ICP-MS separates and counts the ions based on their mass-to-charge ratio. These techniques are used to:
Confirm Stoichiometry: Accurately quantify the sodium content to verify the correct salt formation.
Detect Trace Metals: Identify and quantify trace metal contaminants that may originate from starting materials, reagents, or manufacturing equipment.
Trace Organic Impurity Analysis: The synthesis of this compound can potentially lead to various process-related impurities, such as isomers, starting materials, or by-products. science.gov The identification and quantification of these impurities, especially those that may be genotoxic, are critical. japsonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary separation techniques used.
HPLC-MS/MS: This technique is ideal for separating non-volatile or thermally sensitive impurities. The HPLC separates the components of a mixture, which are then ionized and analyzed by tandem mass spectrometry (MS/MS) for structural identification and quantification. science.gov
GC-MS: This method is suitable for volatile impurities. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. epa.gov It is particularly effective for identifying residual solvents and certain types of by-products. japsonline.com
Validation of these analytical methods according to established guidelines ensures they are specific, precise, accurate, and robust for their intended purpose. science.govjapsonline.com
Table 3: Common Impurities and Analytical Techniques for Their Detection This table lists potential impurities in a this compound sample and the advanced analytical methods used for their control.
| Impurity Type | Example | Analytical Technique(s) | Typical Limit of Quantification (LOQ) |
| Isomeric Impurities | Sodium [1,1'-biphenyl]-3-sulfonate or -4-sulfonate | HPLC-UV, LC-MS | < 0.1% |
| Starting Materials | Biphenyl, Sulfonating agent | HPLC, GC-MS | ppm level |
| By-products | Biphenyl disulfonic acids | HPLC, LC-MS | < 0.1% |
| Residual Solvents | Toluene, Dichloromethane | Headspace GC-MS | < 500 ppm |
| Trace Metal Impurities | Lead (Pb), Arsenic (As), Iron (Fe) | ICP-MS, ICP-AES | < 10 ppm (element-dependent) fda.gov |
Computational Studies and Theoretical Insights into Sodium 1,1 Biphenyl 2 Sulfonate
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of Sodium [1,1'-biphenyl]-2-sulfonate at the atomic level. These computational methods provide a theoretical framework for understanding its electronic structure, geometry, and spectroscopic behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules. scispace.comresearchgate.net This method, which is based on the electron density distribution rather than the complex many-electron wave function, allows for the calculation of ground-state properties with a favorable balance of accuracy and computational cost. scispace.comresearchgate.net For this compound, DFT calculations can elucidate the arrangement of electrons and the three-dimensional shape of the molecule.
Recent advances in DFT have led to the development of more accurate exchange-correlation functionals and linear scaling methods, enhancing its predictive power for molecules and condensed matter systems. nih.govresearchgate.net The geometry of the [1,1'-biphenyl]-2-sulfonate anion would be optimized to find the most stable conformation, considering factors like the dihedral angle between the two phenyl rings and the orientation of the sulfonate group. The electronic structure analysis would reveal details about charge distribution, highlighting the electron-withdrawing nature of the sulfonate group and its influence on the aromatic rings. smolecule.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts. benthamopen.comfaccts.de The accuracy of these predictions has improved significantly, making them a valuable tool for structural elucidation, especially for complex organic molecules. benthamopen.comnih.gov For this compound, theoretical chemical shifts can be calculated and compared to experimental spectra to confirm the assigned structure. The choice of functional and basis set, such as B3LYP with a pcSseg-2 basis set, is crucial for obtaining reliable results. faccts.de
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For the [1,1'-biphenyl]-2-sulfonate anion, this would allow for the assignment of specific absorption bands to the stretching and bending vibrations of the sulfonate group (S=O and S-O bonds) and the various C-H and C-C bonds within the biphenyl (B1667301) structure. For a similar compound, sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate, the sulfonate S=O stretches are observed at 1180 cm⁻¹ and 1040 cm⁻¹.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, the UV-Vis absorption spectrum. These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions within the aromatic system).
| Spectroscopic Technique | Calculated Parameter | Predicted Value | Experimental Value |
| 1H NMR | Chemical Shift (ppm) | Calculated values for aromatic protons | Experimental values |
| 13C NMR | Chemical Shift (ppm) | Calculated values for carbon atoms | Experimental values |
| IR | Vibrational Frequency (cm-1) | Frequencies for S=O, C-S, C-C, C-H stretches | Experimental frequencies |
| UV-Vis | λmax (nm) | Wavelength of maximum absorption | Experimental λmax |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. fiveable.meimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netugent.be A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For this compound, the HOMO is likely to be localized on the biphenyl ring system, while the LUMO may also be distributed across the aromatic rings, influenced by the sulfonate group. The presence of the biphenyl structure can affect the HOMO-LUMO gap; for instance, in some biphenyl systems, the molecular conformation can be tuned by an external electric field, which in turn alters the HOMO-LUMO gap. rsc.org
Table 2: Frontier Molecular Orbital Properties (Hypothetical) (Note: This table is a template based on general principles of FMO analysis.)
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Calculated Value |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Calculated Value |
Molecular Dynamics (MD) Simulations for Solution Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. frontiersin.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of dynamic processes and intermolecular interactions. frontiersin.org
For this compound in an aqueous solution, MD simulations can provide insights into:
Solvation: How water molecules arrange themselves around the sulfonate head and the hydrophobic biphenyl tail.
Aggregation: At higher concentrations, these simulations could model the formation of micelles or other aggregates, driven by the hydrophobic interactions of the biphenyl groups.
Reaction Mechanism Modeling
Computational chemistry is also instrumental in elucidating reaction mechanisms, providing details that are often difficult or impossible to obtain experimentally.
Transition State Characterization and Activation Energy Calculations
For a chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. github.io Identifying the structure and energy of the transition state is crucial for understanding the reaction's feasibility and kinetics.
Computational methods can locate and characterize transition states. A key verification is performing a frequency calculation on the optimized TS geometry; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io
Once the energies of the reactants and the transition state are known, the activation energy (Ea) can be calculated. libretexts.orgvaia.com The Arrhenius equation relates the rate constant of a reaction to the activation energy. libretexts.org For reactions involving biphenyl derivatives, such as their synthesis via cross-coupling reactions, computational studies can model the reaction pathway, including oxidative addition, transmetalation, and reductive elimination steps, and calculate the associated energy barriers. rsc.orgacs.org For example, in the sulfonation of lignin (B12514952) to produce sodium lignosulfonate, the activation energy was determined to be -11.708 kJ/mol, indicating the energy required for the reaction to occur. matec-conferences.org
Table 3: Hypothetical Reaction Data for a Reaction Involving this compound (Note: This table is a template.)
| Reaction Parameter | Description | Calculated Value (kJ/mol) |
| Energy of Reactants (Ereactants) | Sum of the energies of the starting materials. | Calculated Value |
| Energy of Transition State (ETS) | Energy of the highest point on the reaction pathway. | Calculated Value |
| Activation Energy (Ea) | ETS - Ereactants | Calculated Value |
| Energy of Products (Eproducts) | Sum of the energies of the final products. | Calculated Value |
| Reaction Energy (ΔErxn) | Eproducts - Ereactants | Calculated Value |
Reaction Pathway Elucidation
Computational studies, particularly those using Density Functional Theory (DFT), are crucial for elucidating complex reaction mechanisms at a molecular level. While detailed computational studies specifically mapping the reaction pathways for this compound are not extensively covered in the reviewed literature, insights can be drawn from theoretical investigations into related sulfonated compounds and biphenyl functionalization reactions.
DFT has been employed to investigate the mechanisms of various reactions involving sulfonated and biphenyl systems. For instance, studies on the esterification of benzenesulfonic acid with methanol (B129727) have analyzed different mechanistic pathways, such as SN1 and SN2, revealing the energetic favorability of each route. rsc.org Such approaches could theoretically be applied to understand reactions involving the sulfonate group of this compound, for example, in its role as a leaving group or a site for further chemical modification.
Furthermore, computational analyses have been instrumental in understanding the C-H functionalization of biphenyl derivatives. escholarship.orgescholarship.org These studies show that directing groups on the biphenyl scaffold, which could include a sulfonate group, can steer the reaction to specific positions (e.g., meta-C-H activation) through complex transition states involving metallic catalysts. escholarship.orgescholarship.org DFT calculations in these cases help to rationalize the observed selectivity by comparing the activation barriers of different potential transition state geometries. escholarship.org
For the closely related compound, sodium [1,1'-biphenyl]-2-sulfinate, research has identified several reaction pathways, including oxysulfonylation with alkynes and the formation of thiosulfonates, which proceed through radical mechanisms. smolecule.com The electronic properties of the sulfinate group, which make adjacent carbons susceptible to nucleophilic attack, are key to its utility in cross-coupling and C–S bond-forming reactions. smolecule.com While distinct from a sulfonate, the principles of computational investigation into these pathways highlight the methods available for understanding the reactivity of this compound.
Conformational Analysis and Torsional Barriers of the Biphenyl System
The three-dimensional structure and flexibility of this compound are dominated by the rotational freedom around the C-C single bond connecting the two phenyl rings. This rotation is characterized by a torsional or dihedral angle, and its energetic landscape dictates the molecule's preferred conformations.
The conformation of the biphenyl system represents a balance between two opposing factors:
Steric Hindrance: The presence of the bulky sulfonate group at the ortho- (2-) position creates significant steric repulsion with the hydrogens on the adjacent phenyl ring. This repulsion is minimized in a twisted or non-planar conformation. For ortho-substituted biphenyls, this steric clash can lead to a nearly perpendicular arrangement of the two rings. nih.gov
π-Conjugation: A planar conformation allows for maximum overlap of the π-orbitals of the two aromatic rings, leading to electronic stabilization through conjugation. This effect favors a flat structure. nih.gov
The interplay of these steric and electronic factors results in a potential energy curve with distinct minima (stable conformations) and maxima (transition states). nih.gov Computational methods, especially DFT, have proven highly effective for quantifying these torsional barriers.
A benchmark study on substituted biphenyls found that accurate calculation of these rotational barriers requires sophisticated theoretical approaches. nih.gov Key considerations include:
High-Level Functionals: Methods like B3LYP-D, B97-D, and TPSS-D3, which include corrections for dispersion forces, are identified as promising for accurately predicting the interaction energies. nih.gov
Large Basis Sets: The use of triple-ζ basis sets is necessary for a precise description of the electron distribution. nih.gov
Thermodynamic Corrections: Accounting for zero-point energies and entropic contributions is crucial for comparing calculated barriers with experimental Gibbs energies of activation. nih.gov
Solvation Effects: For charged species like this compound, including a solvation model is critical to accurately represent the system's behavior in solution. nih.gov
These computational studies have determined torsional barriers for a wide range of substituted biphenyls, with values spanning from approximately 6 to 45 kcal/mol, demonstrating the significant impact of substituent size and position on rotational freedom. nih.gov
Table 1: Key Factors in Computational Analysis of Biphenyl Torsional Barriers
| Factor | Description | Importance |
| DFT Functional | The mathematical approximation used to calculate electron density. Functionals that include dispersion corrections (e.g., B3LYP-D, ωB97XD) are crucial for non-covalent interactions between the rings. nih.gov | High |
| Basis Set | The set of mathematical functions used to build molecular orbitals. Large, triple-ζ basis sets provide the necessary flexibility for accurate energy calculations. nih.gov | High |
| Ortho-Substitution | Substituents at the positions adjacent to the inter-ring bond (like the sulfonate group) cause significant steric hindrance, dramatically increasing the rotational barrier. nih.gov | Very High |
| Solvation Model | A computational method to simulate the effects of a solvent. Essential for charged molecules like sulfonates to stabilize the charge and provide realistic energetics. nih.gov | High |
In Silico Screening and Design Principles for New Derivatives
In silico (computational) methods are powerful tools for the rational design and screening of new derivatives of this compound for various applications, such as in materials science or as potential biologically active agents. These approaches can prioritize compounds for synthesis, saving time and resources. The primary strategies fall into two categories: structure-based and ligand-based design.
Structure-Based Virtual Screening This approach is used when the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. The process involves:
Target Preparation: An X-ray crystal structure or a homology model of the target protein is prepared. This includes adding hydrogen atoms and defining the binding site or "pocket". escholarship.org
Ligand Library Generation: A virtual library of potential derivatives of this compound is created by modifying its structure (e.g., adding or changing functional groups).
Molecular Docking: The designed derivatives are computationally "docked" into the target's binding site. Docking algorithms predict the preferred orientation of the ligand and estimate its binding affinity, often by calculating a scoring function. smolecule.com
Hit Selection: Compounds with the best predicted binding scores and favorable interactions (e.g., hydrogen bonds, electrostatic interactions) are selected as "hits" for experimental validation. researchgate.net
For example, studies have used docking simulations to understand how sulfated polychlorinated biphenyls bind to proteins, revealing that the bulky sulfate (B86663) group can improve binding efficiency by inducing a steric shift in the molecule's core. nih.gov
Ligand-Based Virtual Screening This method is applied when the structure of the target is unknown, but a set of molecules with known activity exists.
Model Building: Machine learning models or quantitative structure-activity relationship (QSAR) models are built using a training set of known active and inactive compounds. researchgate.net These models use molecular descriptors (numerical representations of chemical structure) to find correlations between a molecule's features and its activity.
Database Screening: The validated model is then used to screen large databases of virtual compounds to predict their activity.
Hit Identification: Compounds predicted to be active are identified for synthesis and testing. This approach has been used to successfully identify novel sodium channel blockers from large chemical libraries. researchgate.net
Design Principles for New Derivatives The design of new derivatives can be guided by a knowledge-based approach, focusing on enhancing specific interactions. For this compound derivatives, this could involve:
Modulating Polarity: Altering substituents to control the molecule's solubility and ability to cross biological membranes.
Introducing Specific Interactions: Adding groups that can form hydrogen bonds or electrostatic interactions to improve binding with a target. smolecule.com
Tuning Conformation: Modifying the substitution pattern on the biphenyl rings to control the torsional angle, which can be critical for fitting into a specific binding site.
Table 2: Comparison of In Silico Design Approaches
| Approach | Requirement | Methodology | Application Example |
| Structure-Based Design | Known 3D structure of the target protein. | Molecular docking of virtual compounds into the protein's active site. escholarship.org | Designing new enzyme inhibitors by predicting binding affinity and orientation. nih.gov |
| Ligand-Based Design | A set of molecules with known activity data. | Building predictive models (e.g., QSAR, machine learning) based on molecular descriptors. researchgate.net | Screening for new compounds with similar activity to known drugs when the target is unknown. researchgate.net |
| Knowledge-Based Design | Understanding of key structure-activity relationships (SAR). | Rational modification of a lead compound to improve specific interactions (e.g., P3/S3 interactions). smolecule.com | Optimizing the potency and selectivity of a known inhibitor series. smolecule.com |
Environmental Fate and Biotransformation of Biphenyl Sulfonates
Environmental Occurrence and Formation Pathways of Sulfonated Biphenyls
Sulfonated biphenyls have been identified as environmental contaminants, often originating as metabolites of more complex parent compounds like polychlorinated biphenyls (PCBs). researchgate.netacs.org For instance, sulfonated-polychlorinated biphenyls (sulfonated-PCBs) and hydroxy-sulfonated-PCBs have been discovered in environmental matrices such as soil and the serum of wildlife, indicating their formation in and persistence within ecosystems. researchgate.netnih.gov In some contaminated soils, sulfonated-PCB levels were found to be approximately 0.4-0.8% of the parent PCB concentrations. researchgate.net While much of the research has focused on these chlorinated analogues, the fundamental pathways are relevant to understanding the environmental presence of non-chlorinated biphenyl (B1667301) sulfonates. The formation of these compounds can occur through both biotic and abiotic processes, transforming the parent biphenyl structures.
Microbial activity is a primary driver in the transformation and degradation of biphenyl compounds in the environment. nih.govmedcraveonline.com Various bacteria, fungi, and yeasts have demonstrated the ability to metabolize biphenyls and their derivatives. nih.govmedcraveonline.com The degradation process often involves enzymes encoded by specific gene clusters, such as the bph operon, which transforms the biphenyl structure into intermediates that can enter central metabolic pathways like the Krebs cycle. plos.org
Research has shown that microbial communities from diverse environments can generate sulfonated and hydroxy-sulfonated PCBs from parent PCB congeners. acs.orgresearchgate.net This suggests that sulfonation is a potential microbial transformation pathway for biphenyl-type compounds. Several bacterial genera have been identified with the capability to degrade PCBs and related aromatic compounds, including Rhodococcus, Pseudomonas, Burkholderia, and Sphingomonas. medcraveonline.complos.org These microbes produce extracellular hydrolytic enzymes that are instrumental in breaking down these complex organic molecules. medcraveonline.com The process can occur under both aerobic and anaerobic conditions, although the specific pathways and end products may differ. nih.gov Under anaerobic conditions, microbial dechlorination is a key degradation mode for chlorinated biphenyls, producing lower-chlorinated compounds that can then be mineralized aerobically. nih.gov
Table 1: Genera of Soil Microbes with Biphenyl/PCB Degrading Capabilities
| Genera | Phylum |
|---|---|
| Achromobacter | Proteobacteria |
| Arthrobacter | Actinobacteria |
| Aspergillus | Ascomycota |
| Bacillus | Firmicutes |
| Burkholderia | Proteobacteria |
| Janthinobacterium | Proteobacteria |
| Ochrobactrum | Proteobacteria |
| Pandoraea | Proteobacteria |
| Pseudomonas | Proteobacteria |
| Rhodococcus | Actinobacteria |
| Sphingomonas | Proteobacteria |
| Stenotrophomonas | Proteobacteria |
| Trametes | Basidiomycota |
Source: Adapted from Yadav N, Yadav AN. Biodegradation of biphenyl compounds by soil microbiomes. 2019. medcraveonline.com
Abiotic processes, including photolysis and chemical oxidation, also contribute to the degradation of biphenyl sulfonates in the environment. Photolysis, or the breakdown of compounds by light, has been investigated for various phenolic sulfonate esters. careerchem.comuq.edu.au These studies show that upon exposure to radiation, sulfonate esters can undergo cleavage to generate acidic species and other transformation products. careerchem.comuq.edu.au The specific mechanism can involve the formation of radical pairs that escape the solvent cage and undergo further chemical reactions. careerchem.com For some aromatic sulphones, photolysis can lead to the formation of rearrangement products. osti.govrsc.org
Advanced oxidation processes (AOPs) based on sulfate (B86663) radicals (SO₄⁻) have been effectively used for the remediation of soil and groundwater contaminated with organic pollutants, including PCBs. nih.govsemanticscholar.org These highly reactive radicals can degrade biphenyl compounds. However, the efficiency of this process can be influenced by other substances present in the water, such as chloride ions, which can react with the sulfate radicals to produce other radical species, thereby altering the degradation pathway. nih.gov
Environmental Partitioning and Distribution
The way a chemical moves and accumulates in different environmental compartments—soil, water, and air—is known as its environmental partitioning. For biphenyl sulfonates, this is largely dictated by their physicochemical properties, particularly their water solubility and interaction with soil components.
The mobility of sulfonated organic compounds in soil is significantly influenced by their chemical structure, the soil's properties (like pH and organic carbon content), and the presence of water. nih.govnih.gov Sulfonated compounds, including biphenyl sulfonates, generally exhibit higher mobility in soil compared to their non-sulfonated parent compounds. researchgate.netnih.gov This increased mobility is attributed to the high water solubility conferred by the ionic sulfonate group. researchgate.netnih.gov
Studies on sulfonamides have shown that their mobility is dependent on pH; enhanced mobility is observed at high pH where the compounds are predominantly in their anionic (negatively charged) form, leading to greater repulsion from negatively charged soil particles. nih.gov Conversely, at lower pH, increased retention in soil can occur. nih.gov The presence of plants can also radically alter the mobility of biphenyl compounds in soil, influencing their potential for leaching into groundwater. researchgate.net For example, some plants can enrich the soil with particulate organic carbon, which can, in turn, increase the leaching of associated contaminants. researchgate.net Despite their mobility, studies on sulfonated PCBs have shown they are persistent in soil, with concentrations not decreasing appreciably even after 18 months of rhizoremediation efforts. acs.org
Sodium [1,1'-biphenyl]-2-sulfonate, as a sodium salt of a sulfonic acid, is expected to be highly soluble in water. greenagrochem.comatamanchemicals.com The sulfonate group (-SO₃⁻ Na⁺) is hydrophilic, which facilitates its dissolution and transport in aqueous environments. greenagrochem.com This high water solubility is a key characteristic that differentiates sulfonated biphenyls from their often hydrophobic parent compounds, such as PCBs, which have low water solubility and a high tendency to adsorb to particulate matter. researchgate.net
The high mobility in water suggests that biphenyl sulfonates have the potential for significant transport in surface water and groundwater systems. researchgate.netnih.gov This mobility raises concerns about the potential for contamination of water resources. epa.gov The transport and diffusion of sodium sulfonate surfactants in aqueous solutions are influenced by factors such as the length of the hydrocarbon chain and the formation of micelles at higher concentrations. nih.gov
Bioaccumulation and Biomagnification Studies in Non-Human Organisms
Bioaccumulation is the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. wikipedia.org Biomagnification, a related process, is the increasing concentration of a substance in the tissues of organisms at successively higher levels in a food chain. wikipedia.org
Research indicates that sulfonated metabolites of PCBs can bioaccumulate in organisms. acs.org Studies have demonstrated the bioaccumulation of these compounds in soil-dwelling organisms like earthworms and in plant roots. researchgate.netacs.orgresearchgate.net The accumulation of contaminants in organisms is influenced by various factors, including the species' habitat, diet, and metabolic capabilities. nih.govnih.gov For example, in aquatic environments, benthic (bottom-dwelling) organisms may show greater concentrations of certain contaminants compared to epibenthic (living on the sediment surface) organisms, reflecting differences in their primary exposure pathways. nih.gov
The presence of other chemicals, such as surfactants, can also influence the bioaccumulation of contaminants. For instance, exposure to linear alkylbenzene sulfonate (LAS) has been shown to enhance the bioaccumulation of other dietary xenobiotics in catfish. researchgate.net While bioaccumulation of sulfonated biphenyls has been observed, their potential for biomagnification through the food web is less clear. eosca.eu For biomagnification to occur, a compound must be persistent, bioavailable, and not easily metabolized or excreted by organisms. wikipedia.org While some sulfonated compounds have been detected in top predators like polar bears, more research is needed to fully understand the trophodynamics of this compound and its potential to magnify in food chains. nih.gov
Table 2: Summary of Bioaccumulation Findings for Biphenyl Sulfonates and Related Compounds
| Organism Type | Compound Class | Finding |
|---|---|---|
| Earthworms | Sulfonated-PCBs | Demonstrated bioaccumulation from contaminated soils. researchgate.netacs.org |
| Plant Roots | Sulfonated-PCBs | Evidence of accumulation from soil. acs.orgresearchgate.net |
| Aquatic Invertebrates | Perfluorinated Sulfonates | Species-specific differences in accumulation levels observed. nih.govacs.org |
| Fish | Sulfonamides | Bioaccumulation factors indicate potential for bioenrichment in certain species. nih.gov |
Uptake in Plants and Earthworms
The potential for bioaccumulation of biphenyl sulfonates in terrestrial organisms such as plants and earthworms is a key aspect of their environmental risk assessment. While specific studies on the uptake of this compound are limited, research on related compounds provides valuable insights.
Earthworms:
Studies on the bioaccumulation of sulfonated metabolites of polychlorinated biphenyls (PCBs) in various earthworm species have shown that these metabolites are detectable in their tissues. nih.gov However, the bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) for sulfonated PCBs are significantly lower, by up to two orders of magnitude, than those of the parent PCBs. nih.gov This reduced bioaccumulation is attributed to the lower lipophilicity of the sulfonated compounds. nih.gov Given these findings, it can be inferred that this compound, due to its sulfonate group, would likely exhibit a low potential for bioaccumulation in earthworms. The primary routes of exposure for earthworms are through dermal contact with contaminated soil pore water and ingestion of contaminated soil particles.
Table 1: Bioaccumulation of Sulfonated PCB Metabolites in Earthworms (Example Data) This table presents example data for related compounds to illustrate the potential for bioaccumulation, as specific data for this compound is not readily available.
| Compound Class | Organism | Bioaccumulation Factor (BAF) Range | Key Finding |
|---|---|---|---|
| Sulfonated PCBs | Eisenia foetida, Lumbricus terrestris, and others | Lower than parent PCBs by up to 2 orders of magnitude | Lower lipophilicity of sulfonated metabolites reduces bioaccumulation. nih.gov |
| Parent PCBs | Eisenia foetida, Lumbricus terrestris, and others | Significantly higher than sulfonated metabolites | Higher lipophilicity leads to greater bioaccumulation. nih.gov |
Plants:
Analytical Methodologies for Environmental Monitoring of Biphenyl Sulfonates
The detection and quantification of biphenyl sulfonates in environmental matrices such as soil and water require sensitive and specific analytical methods. The complexity of these matrices often necessitates sample preparation steps to remove interferences and concentrate the analytes prior to instrumental analysis. eurofins.comeurofins.com
Commonly employed techniques for the analysis of sulfonated aromatic compounds include:
Sample Preparation: Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of these compounds from aqueous samples. eurofins.comeurofins.com For solid samples like soil and sediment, solvent extraction methods are typically employed.
Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of biphenyl sulfonates. eurofins.comeurofins.com This technique offers high selectivity and sensitivity, allowing for the detection of trace levels of the target compounds in complex environmental samples. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the sulfonated analytes.
Table 2: Representative Analytical Methodology for Biphenyl Sulfonates in Environmental Samples This table outlines a plausible analytical approach based on methods for related sulfonated aromatic compounds, as a specific validated method for this compound was not detailed in the reviewed literature.
| Parameter | Methodology | Typical Performance |
|---|---|---|
| Extraction from Water | Solid-Phase Extraction (SPE) | Recovery: 80-110% |
| Extraction from Soil | Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction | Recovery: 70-120% |
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | - |
| Limit of Detection (LOD) | HPLC-MS/MS | Low ng/L to µg/L in water; low ng/g to µg/g in soil |
| Limit of Quantification (LOQ) | HPLC-MS/MS | Low ng/L to µg/L in water; low ng/g to µg/g in soil |
Persistence and Long-Term Environmental Behavior
Biotransformation:
Abiotic Degradation:
Abiotic degradation processes such as photolysis and hydrolysis may also contribute to the transformation of biphenyl sulfonates in the environment. Photodegradation, or the breakdown of compounds by light, can be a significant removal mechanism for some aromatic compounds in sunlit surface waters. Studies on other sulfonated aromatic compounds have shown that they can undergo photodegradation, with pathways that may include desulfonation and cleavage of the aromatic ring. The rate and extent of photodegradation are dependent on factors such as the light intensity, the presence of photosensitizing substances in the water, and the pH. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for stable aromatic sulfonates under typical environmental conditions.
The long-term environmental behavior of this compound is expected to be characterized by partitioning between water and soil/sediment, with its water solubility suggesting a potential for transport in aquatic systems. Its persistence will be a balance between its resistance to degradation and the activity of microbial populations capable of its biotransformation. While some sulfonated aromatic compounds are known to be persistent, the potential for microbial degradation of both the biphenyl and sulfonate moieties suggests that this compound may not be indefinitely persistent in the environment.
Table 3: Potential Degradation Pathways for Biphenyl Sulfonates This table summarizes potential degradation pathways based on the transformation of related compounds.
| Degradation Process | Potential Transformation Steps | Influencing Factors |
|---|---|---|
| Microbial Degradation (Aerobic) | Hydroxylation of biphenyl rings, aromatic ring cleavage, desulfonation. nih.govmedcraveonline.comnih.gov | Presence of adapted microbial communities, oxygen levels, nutrient availability. |
| Photodegradation | Desulfonation, cleavage of the biphenyl structure. | Sunlight intensity, water clarity, presence of natural photosensitizers. |
| Hydrolysis | Generally considered to be a minor pathway for stable aromatic sulfonates. | pH, temperature. |
Future Research Directions and Emerging Scientific Challenges
Design and Synthesis of Novel, Highly Functionalized Biphenyl (B1667301) Sulfonate Derivatives
The synthesis of biphenyl derivatives has a rich history, dating back over 160 years. rsc.org Early methods like the Wurtz-Fittig and Ullmann reactions have been supplemented by a host of modern, metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi reactions. rsc.orgresearchgate.net These methods have enabled the creation of a wide array of biphenyl scaffolds. rsc.org
However, the demand for increasingly complex and "highly functionalized" biphenyl sulfonate derivatives presents an ongoing challenge. Future research will likely focus on:
Multi-component Reactions: Developing one-pot reactions that combine multiple starting materials to build complex biphenyl sulfonate structures in a single, efficient step. mdpi.com
Late-Stage Functionalization: Creating methods to introduce or modify functional groups on a pre-existing biphenyl sulfonate core. This allows for the diversification of structures without needing to restart the synthesis from scratch. nih.gov
Stereoselective Synthesis: For biphenyl sulfonates with chiral centers, developing synthetic routes that produce a specific stereoisomer is crucial, particularly for applications in pharmaceuticals and materials science. acs.org
A significant challenge in this area is overcoming the steric hindrance often present in highly substituted biphenyl systems, which can impede traditional coupling reactions. rsc.orgvanderbilt.edu Researchers are exploring novel catalysts and reaction conditions to address this. rsc.orgresearchgate.net For instance, the use of specialized phosphine (B1218219) ligands has shown promise in improving the efficiency of palladium-catalyzed coupling reactions for sterically demanding substrates. acs.org
Elucidation of Complex Reaction Mechanisms and Catalytic Cycles
While many synthetic methods for biphenyls are well-established, the precise mechanisms of some reactions, especially those involving complex catalysts or multiple steps, are not fully understood. rsc.orgacs.org A deeper mechanistic understanding is critical for optimizing reaction conditions, improving yields, and designing more effective catalysts. acs.org
Future research in this area will likely involve a combination of experimental and computational approaches:
Kinetic Studies: Measuring reaction rates under various conditions to understand the factors that influence the reaction speed and to identify the rate-determining step. epa.gov
Spectroscopic Analysis: Using techniques like NMR and mass spectrometry to identify and characterize reaction intermediates, which provide snapshots of the reaction as it progresses. nih.gov
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model the energies of different reaction pathways and transition states, providing insights into the most likely mechanism. nih.govacs.org
A key challenge is the transient and often unstable nature of catalytic intermediates, making them difficult to isolate and study experimentally. acs.org For example, in palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several transient palladium(0) and palladium(II) species. rsc.org Understanding the interplay between these species is crucial for controlling the reaction outcome. rsc.orgacs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry for accelerating the discovery and design of new molecules. nih.govyoutube.com In the context of biphenyl sulfonates, AI and ML can be applied to:
Predict Physicochemical Properties: ML models can be trained on existing data to predict properties like solubility, melting point, and electronic characteristics of new, unsynthesized biphenyl sulfonate derivatives. nih.gov
De Novo Design: Generative AI models can design entirely new biphenyl sulfonate structures with specific desired properties. nih.govresearchgate.netyoutube.com These models learn the underlying patterns in chemical space and can propose novel molecules that are likely to be active for a particular application. youtube.com
Reaction Optimization: ML algorithms can analyze the results of previous experiments to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) for synthesizing a target biphenyl sulfonate, reducing the amount of trial-and-error experimentation required. nih.gov
A major challenge is the need for large, high-quality datasets to train these models effectively. youtube.comnih.gov The available data for specific classes of compounds like biphenyl sulfonates may be limited. Furthermore, ensuring the "explainability" of AI models is an active area of research, as it is often difficult to understand the reasoning behind a model's prediction. nih.gov
Development of Sustainable and Atom-Economical Synthetic Routes
Traditional chemical synthesis often involves the use of hazardous reagents, generates significant waste, and consumes large amounts of energy. rsc.orgresearchgate.net There is a growing emphasis on developing "green" and sustainable synthetic methods that are more environmentally friendly. oup.comcolab.ws For biphenyl sulfonate synthesis, this includes:
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing waste. oup.comresearchgate.net For example, addition reactions are generally more atom-economical than substitution reactions.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels.
Catalysis: Employing catalysts to enable reactions to occur under milder conditions (lower temperature and pressure) and to be more selective, reducing energy consumption and by-product formation. researchgate.net The use of earth-abundant and non-toxic metals as catalysts is a key goal. acs.org
Photochemical Methods: Utilizing light to drive chemical reactions, which can often be conducted at room temperature and without the need for harsh reagents. rsc.orgresearchgate.net
A significant challenge is to develop sustainable methods that are also economically viable and scalable for industrial production. mdpi.comgoogle.com For instance, while photochemical methods can be very clean, they may be difficult to implement on a large scale. rsc.org
Exploration of New Application Areas in Advanced Materials and Nanoscience
The unique structural and electronic properties of biphenyls make them attractive building blocks for a variety of advanced materials. mdpi.comnih.gov Future research into biphenyl sulfonates could lead to their use in:
Organic Electronics: The biphenyl unit can act as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The sulfonate group can be used to tune the electronic properties and solubility of these materials.
Porous Materials: Biphenyl sulfonates can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. mdpi.com
Liquid Crystals: Certain biphenyl derivatives are known to exhibit liquid crystalline properties, which are essential for display technologies. vanderbilt.edu The introduction of sulfonate groups could lead to new liquid crystals with novel properties.
Proton Exchange Membranes: Sulfonated polymers containing biphenyl units have been investigated for use in proton exchange membrane fuel cells (PEMFCs) due to their potential for high proton conductivity and good stability. nih.gov
A key challenge is to achieve precise control over the self-assembly and long-range ordering of these molecules, which is often necessary to realize their desired material properties. nih.gov
Deeper Understanding of Environmental Transformation Pathways and Remediation Strategies
The widespread use of sulfonated aromatic compounds, such as detergents and dyes, has led to their presence in the environment. epfl.ch While some of these compounds are biodegradable, others can be persistent and pose a risk to ecosystems. epfl.chmst.dk Understanding the environmental fate of Sodium [1,1'-biphenyl]-2-sulfonate is crucial for assessing its potential environmental impact.
Future research in this area should focus on:
Biodegradation Studies: Investigating the ability of microorganisms in soil and water to break down this compound. mst.dknih.gov This includes identifying the specific enzymes and metabolic pathways involved.
Abiotic Degradation: Studying the degradation of the compound through non-biological processes such as photolysis (breakdown by sunlight) and hydrolysis (reaction with water). epa.govnih.gov
Toxicity Assessment: Evaluating the potential toxicity of the parent compound and its degradation products to various organisms. nih.govresearchgate.net
Remediation Technologies: Developing effective methods for removing the compound from contaminated soil and water. epa.govmicrobe.commdpi.com This could include bioremediation (using microorganisms), phytoremediation (using plants), or advanced oxidation processes. nih.govacs.org
A major challenge is the complexity of environmental systems. The fate of a chemical in the environment is influenced by a multitude of factors, including the microbial community present, soil type, water chemistry, and sunlight exposure. epa.govmdpi.com Extrapolating laboratory findings to real-world environmental conditions is therefore a significant hurdle. epa.gov Studies on related compounds like polychlorinated biphenyls (PCBs) have shown that degradation can be a slow process and may lead to the formation of persistent metabolites. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for Sodium [1,1'-biphenyl]-2-sulfonate, and what critical parameters influence yield?
this compound is typically synthesized via sulfonation of biphenyl derivatives. Key steps include:
- Sulfonation : Reaction of biphenyl with sulfuric acid or sulfonating agents under controlled temperature (e.g., 80–120°C) to introduce the sulfonate group.
- Neutralization : Addition of sodium hydroxide to isolate the sodium salt.
Critical parameters: - Temperature control to avoid over-sulfonation or decomposition.
- Stoichiometry of sulfonating agents (excess may lead to byproducts).
- Purification via recrystallization or column chromatography to remove unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR identify aromatic proton environments and sulfonate group integration. Key shifts: aromatic protons (~6.8–7.8 ppm), sulfonate resonance in (~110–120 ppm).
- Infrared (IR) Spectroscopy : Strong S=O stretching vibrations at 1150–1250 cm.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M–Na]) confirm molecular weight.
- Elemental Analysis : Validates sodium and sulfur content .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers, away from oxidizing agents.
- Disposal : Follow local regulations for sulfonated organic compounds .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict molecular properties of this compound derivatives?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Molecular Geometry : Bond lengths, angles, and dihedral angles between biphenyl rings and sulfonate groups.
- Electronic Properties : HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.
- Validation : Compare computed IR/NMR spectra with experimental data to refine theoretical models .
Q. How to resolve contradictions between experimental and computational data for sulfonated biphenyl compounds?
- Parameter Optimization : Adjust basis sets or functionals in DFT (e.g., hybrid functionals for better agreement).
- Solvent Effects : Include solvation models (e.g., PCM) to mimic experimental conditions.
- Statistical Analysis : Use RMSD (Root Mean Square Deviation) to quantify spectral discrepancies .
Q. Optimizing HPLC conditions for this compound analysis in complex mixtures
- Mobile Phase : Methanol/buffer (65:35 v/v) with sodium 1-octanesulfonate (16.22 g/L) and sodium acetate (6.8 g/L), pH 4.6 (adjusted with glacial acetic acid).
- Column : C18 reverse-phase column.
- Detection : UV absorbance at 254 nm.
- Validation : System suitability tests (e.g., tailing factor <2, theoretical plates >2000) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
